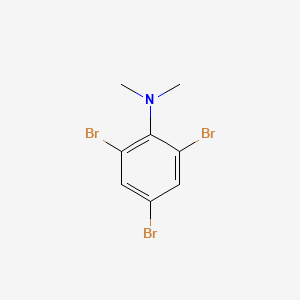
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with phenyl groups and a nitrile group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of a suitable pyridine precursor, followed by the introduction of phenyl groups and the nitrile group through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Applications De Recherche Scientifique
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxamide
- (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxylic acid
Uniqueness
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both phenyl and nitrile groups allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
64202-47-7 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11,15-16H,(H,20,21)/t15-,16+/m1/s1 |
Clé InChI |
ZYDHIVUWAYWSKJ-CVEARBPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2C=C(NC(=O)[C@H]2C#N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)




![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)



![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)


